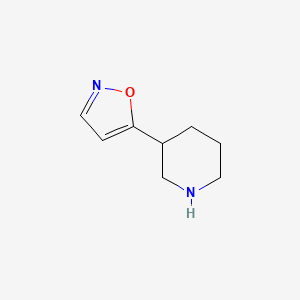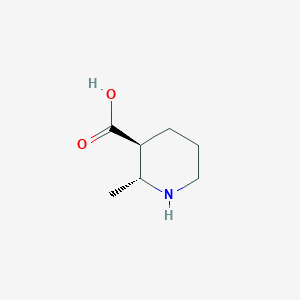![molecular formula C7H5N3O B7904597 [1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B7904597.png)
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid.
Reduction: Formation of [1,2,4]Triazolo[1,5-A]pyridine-8-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde involves its interaction with specific molecular targets such as kinases and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[1,5-C]pyridine: Shares the triazole-pyridine fusion but differs in the position of the nitrogen atoms.
Uniqueness
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUWKXNQUGVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)

![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)

![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)


![1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7904572.png)

![3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B7904579.png)
![Dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B7904584.png)
![1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde](/img/structure/B7904591.png)

